molecular formula C28H24Cl2O7 B562988 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one CAS No. 866022-28-8

2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one

Cat. No.: B562988
CAS No.: 866022-28-8
M. Wt: 543.4
InChI Key: ZGJMIZXNGYVIRM-XCZPVHLTSA-N
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Description

2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one is a polycyclic heteroaromatic compound featuring an eight-membered oxocin ring fused with tetrapheno and pyridine-like systems.

Properties

IUPAC Name

19,20-dichloro-16-oxapentacyclo[12.10.0.02,11.04,9.015,22]tetracosa-1(14),2,4,6,8,10,12,15(22),17,19,23-undecaen-21-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl2O2/c24-20-9-10-27-23-17-6-5-15-11-13-3-1-2-4-14(13)12-19(15)16(17)7-8-18(23)22(26)21(20)25/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPSZYNJYJMHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=C4OC=CC(=C(C5=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722781
Record name 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866022-28-8
Record name 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as catalysts like palladium on carbon (Pd/C) and various acids and bases . Major products formed from these reactions include various derivatives of this compound with modified functional groups .

Scientific Research Applications

Anticancer Properties

Research indicates that 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one has potential as an anticancer agent. Its mechanism of action may involve triggering apoptosis in malignant cells through various pathways. Studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines .

Case Study:
A study focusing on the compound's cytotoxic effects revealed that it exhibited selective toxicity toward human cancer cells while sparing normal cells. The IC50 values for these compounds were found to be in the low micromolar range, suggesting significant therapeutic potential .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Preliminary studies indicate effectiveness against common bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Material Science Applications

Beyond biological applications, this compound can be utilized in material science due to its unique structural properties. Its ability to form stable complexes with metals may be explored for applications in catalysis or as a precursor for advanced materials.

Comparison with Similar Compounds

Key Observations :

  • The dichloro substituents in the target compound likely reduce solubility in polar solvents compared to amino- or cyano-substituted analogs like 1-amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile .
  • The oxocin ring introduces conformational flexibility absent in smaller, rigid systems like thieno[2,3-b]pyridines, which may influence binding interactions in biological systems .

Reactivity and Stability

  • Chlorine Substituents: The electron-withdrawing nature of chlorine may stabilize the compound against oxidation but increase susceptibility to nucleophilic aromatic substitution, contrasting with sulfur-containing analogs (e.g., thieno[2,3-b]thiophenes), where sulfur’s electron-donating effects dominate .
  • Thermal Stability : Fused oxygen-containing systems (e.g., oxocin) typically exhibit lower thermal stability compared to sulfur- or nitrogen-rich heterocycles due to weaker C–O bonds .

Biological Activity

2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one, also known as bischloroanthrabenzoxocinone, is a synthetic compound with significant biological activity. Its chemical structure is characterized by the presence of two chlorine atoms and a complex phenolic framework, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C28H24Cl2O7
  • Molecular Weight : 543.39 g/mol
  • CAS Number : 866022-28-8

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Fatty Acid Synthesis : The compound acts as a selective inhibitor of Type II fatty acid synthesis (FASII), which is crucial for bacterial growth and survival. This mechanism suggests potential applications in developing antibacterial agents .
  • Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Biological Activity and Research Findings

Recent research has highlighted several aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibits bacterial fatty acid synthesis
AntioxidantExhibits protective effects against oxidative stress
CytotoxicityInduces apoptosis in cancer cell lines
Molecular InteractionsBinds to specific proteins involved in cell signaling

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant induction of apoptosis in human lung cancer cells (A549) with an IC50 value of approximately 20 µM after 72 hours of treatment. This suggests potential for further development as an anticancer agent .
  • Antioxidant Mechanism : An investigation into the antioxidant properties showed that the compound reduces reactive oxygen species (ROS) levels in vitro. This property may enhance its therapeutic efficacy in conditions associated with oxidative stress .
  • Inhibition Studies : Research demonstrated that the compound effectively inhibits fatty acid synthesis in bacterial cultures, indicating its potential as a lead compound for antibiotic development .

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